

# Spectroscopic Profile of 3-(Benzylxy)propanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Benzylxy)propanoic acid

Cat. No.: B118377

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-(Benzylxy)propanoic acid** (CAS No: 27912-85-2). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also included.

## Chemical Structure and Properties

- IUPAC Name: **3-(Benzylxy)propanoic acid**
- Molecular Formula:  $C_{10}H_{12}O_3$  [1][2]
- Molecular Weight: 180.20 g/mol [1]
- Structure:

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(Benzylxy)propanoic acid**. These predictions are based on the analysis of its functional groups (a carboxylic acid, an ether, a benzene ring, and aliphatic carbons) and typical spectroscopic values for these moieties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **3-(Benzylxy)propanoic acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~7.35	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~4.5	Singlet	2H	Benzyllic protons (-O-CH <sub>2</sub> -Ph)
~3.8	Triplet	2H	Methylene protons (-O-CH <sub>2</sub> -CH <sub>2</sub> -)
~2.6	Triplet	2H	Methylene protons (-CH <sub>2</sub> -COOH)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **3-(Benzylxy)propanoic acid**

Chemical Shift ( $\delta$ , ppm)	Assignment
~175	Carboxylic acid carbon (-COOH)
~138	Aromatic carbon (quaternary, C-1 of Ph)
~128.5	Aromatic carbons (CH of Ph)
~127.8	Aromatic carbons (CH of Ph)
~127.7	Aromatic carbons (CH of Ph)
~73	Benzyllic carbon (-O-CH <sub>2</sub> -Ph)
~68	Methylene carbon (-O-CH <sub>2</sub> -CH <sub>2</sub> -)
~35	Methylene carbon (-CH <sub>2</sub> -COOH)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-(Benzylxy)propanoic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid) [3][4]
3100-3000	Medium	C-H stretch (Aromatic)
3000-2850	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid dimer)[3][4]
~1600, ~1495, ~1450	Medium to Weak	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Carboxylic acid)
~1100	Strong	C-O stretch (Ether)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-(Benzylxy)propanoic acid**

m/z	Interpretation
180	[M] <sup>+</sup> , Molecular ion
163	[M - OH] <sup>+</sup>
135	[M - COOH] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion), base peak
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
73	[CH <sub>2</sub> CH <sub>2</sub> COOH] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data described above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(BenzylOxy)propanoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton NMR spectrum on a 300 MHz or higher field spectrometer.
  - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
  - Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
  - A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Film Method):
  - Dissolve a small amount (1-2 mg) of **3-(BenzylOxy)propanoic acid** in a volatile solvent (e.g., dichloromethane or acetone).

- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the clean, empty sample compartment.
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added and averaged.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

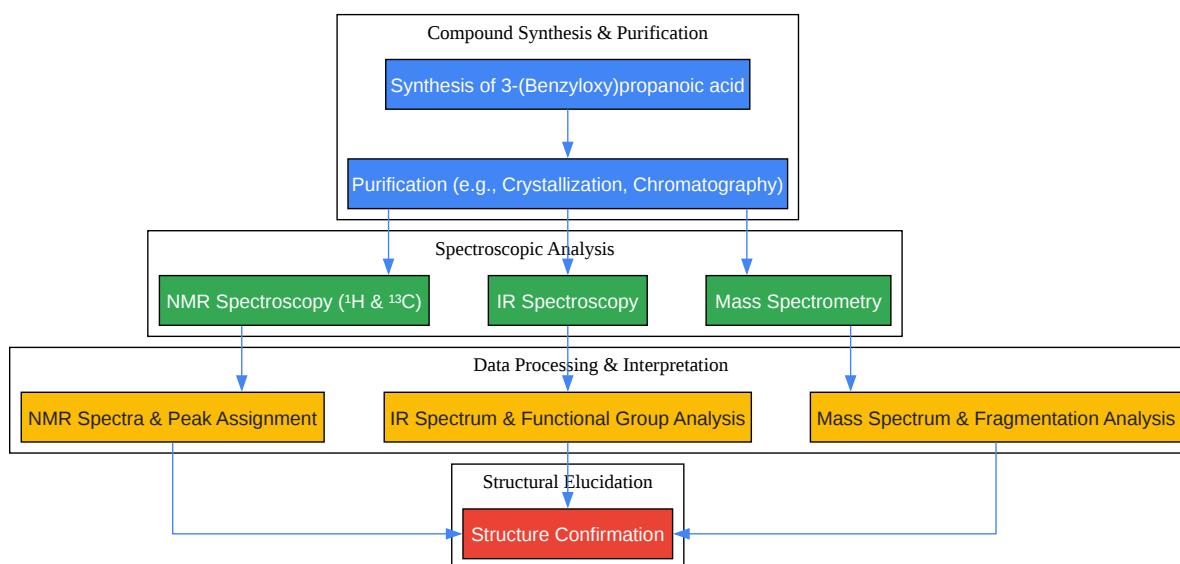
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **3-(Benzyl)propanoic acid** (approximately 1  $\mu\text{g}/\text{mL}$  to 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof with water.
- Instrumentation and Ionization:
  - Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
  - For a volatile compound, Electron Ionization (EI) is a common technique. For less volatile samples, Electrospray Ionization (ESI) can be used.
- Data Acquisition:
  - Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
  - In EI, a standard electron energy of 70 eV is typically used.
  - In ESI, the instrument can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective for observing the  $[\text{M}-\text{H}]^-$  ion.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-(BenzylOxy)propanoic acid**.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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